
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid
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Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Peptide Bond Formation
The compound participates in amide bond formation , a fundamental reaction in peptide synthesis. The Fmoc group protects the amino terminus, allowing selective activation of the carboxylic acid for coupling with other amino acids or activated esters .
Reaction Type | Mechanism | Conditions | Outcome |
---|---|---|---|
Amide bond formation | Reaction of the carboxylic acid with amino groups | Activated esters, coupling reagents (e.g., HATU, DCC) | Peptide chain elongation |
This reaction is critical in solid-phase peptide synthesis, where the Fmoc group ensures regioselectivity .
Deprotection of the Fmoc Group
The Fmoc group is removed under acidic conditions (e.g., piperidine or TFA) to expose the free amine for subsequent reactions.
Reaction Type | Mechanism | Conditions | Outcome |
---|---|---|---|
Fmoc deprotection | Acidic cleavage of the Fmoc group | Piperidine, TFA, or DBU | Free amino terminus for further reactions |
This step is essential in iterative peptide synthesis to enable chain extension .
Hydrolysis of the Carboxylic Acid
The carboxylic acid group can undergo hydrolysis , particularly under acidic or basic conditions, though this reaction is less common due to the compound’s role as a building block.
Reaction Type | Mechanism | Conditions | Outcome |
---|---|---|---|
Hydrolysis | Cleavage of the carboxylic acid group | Strong acids (e.g., HCl) or bases (e.g., NaOH) | Formation of carboxylate salts |
Structural Stability and Reactivity
The cyclobutyl group introduces unique steric and electronic properties, potentially influencing reaction kinetics. For example, the cyclobutyl moiety may stabilize intermediates or modulate binding affinities in biological systems .
Comparison with Similar Compounds
Compound | Key Features | Reactivity Differences |
---|---|---|
Fmoc-L-Alanine | Alanine residue | No cyclobutyl group; simpler steric profile |
Fmoc-D-Ala(beta-cyclobutyl) | Cyclobutyl substituent | Enhanced steric hindrance; altered peptide conformation |
Fmoc-Asp(OH)-OtBu | Tert-butoxy group | Focus on ester hydrolysis rather than cyclobutyl effects |
Scientific Research Applications
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic synthesis applications.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Industry: Used in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is then deprotected using a base such as piperidine, allowing the amino group to participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-fluoro-2-hydroxyphenyl)acetic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid .
Uniqueness
What sets ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid apart is its cyclobutyl group, which imparts unique steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules, offering advantages in terms of stability and reactivity .
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(3R)-3-cyclobutyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-20(14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1 |
InChI Key |
GWOGNSKKKILKNC-HXUWFJFHSA-N |
Isomeric SMILES |
C1CC(C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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